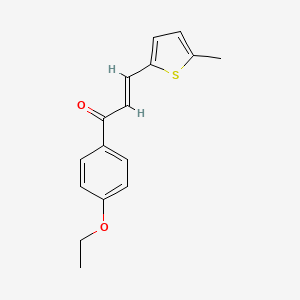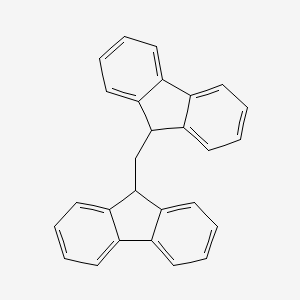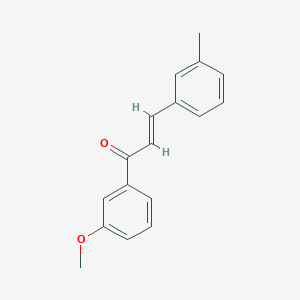
(2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, often referred to as 3MP, is a compound that has been studied for its potential applications in scientific research and development. This compound is a member of a larger class of compounds known as phenylpropenes, which are characterized by a phenyl ring connected to a double bond. 3MP has been studied for its ability to act as an inhibitor or activator of certain enzymes, as well as its potential to act as a therapeutic agent.
科学研究应用
3MP has been studied for its potential applications in scientific research. For example, 3MP has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. In addition, 3MP has also been studied for its potential to act as an activator of certain enzymes, such as the enzyme tyrosinase, which is involved in the synthesis of melanin.
作用机制
The mechanism of action of 3MP is not fully understood. However, it is believed that 3MP binds to the active site of certain enzymes, either inhibiting or activating them depending on the enzyme in question. In addition, 3MP has also been shown to bind to certain receptors in the body, such as the serotonin receptor, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MP are still being studied. However, preliminary studies have shown that 3MP may have potential therapeutic effects, such as the ability to reduce inflammation and pain. In addition, 3MP has also been shown to have potential anti-cancer effects, as well as the potential to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
The advantages of using 3MP in lab experiments include its relative ease of synthesis, its low cost, and its potential to act as an inhibitor or activator of certain enzymes. However, there are also some limitations to using 3MP in lab experiments, such as its relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, 3MP is also not very stable, and its effects may be reduced over time.
未来方向
The potential applications of 3MP are still being explored, and there are many possible future directions for research. For example, further research could be conducted to explore the potential therapeutic effects of 3MP, as well as its potential to act as an inhibitor or activator of certain enzymes. In addition, further research could also be conducted to explore the mechanism of action of 3MP in more detail, as well as its potential to interact with other compounds in the body. Finally, further research could be conducted to explore the potential applications of 3MP in the development of new drugs or treatments.
合成方法
3MP can be synthesized using a variety of methods. The most common method is a three-step reaction involving the reaction of 3-methylbenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with 3-methoxybenzaldehyde, and finally, the reaction of the resulting product with sodium hydroxide. This method yields 3MP in a relatively pure form, and is relatively simple to execute.
属性
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-5-3-6-14(11-13)9-10-17(18)15-7-4-8-16(12-15)19-2/h3-12H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCNZVQXBFFXBD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)
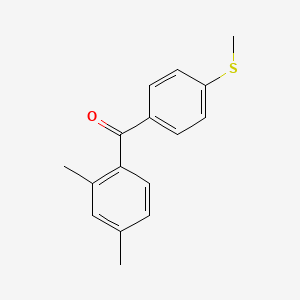
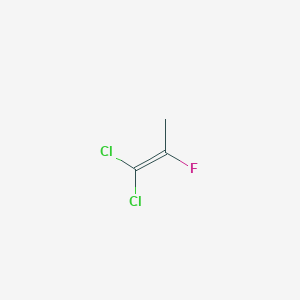

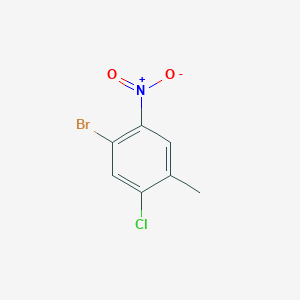



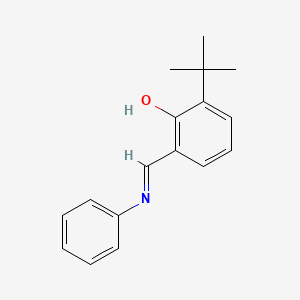
![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)

